molecular formula C6H8FIO B6179883 4-fluoro-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane CAS No. 2648942-09-8

4-fluoro-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane

Cat. No.: B6179883
CAS No.: 2648942-09-8
M. Wt: 242.03 g/mol
InChI Key: WTUJDFIGHVZCPD-UHFFFAOYSA-N
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Description

4-fluoro-1-(iodomethyl)-2-oxabicyclo[211]hexane is a bicyclic compound characterized by a unique structure that includes a fluorine atom, an iodomethyl group, and an oxabicyclohexane ring

Preparation Methods

The synthesis of 4-fluoro-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane typically involves a series of steps starting from readily available precursors. One common method involves the use of photochemistry to achieve [2+2] cycloaddition reactions, which are then followed by further functionalization steps to introduce the fluorine and iodomethyl groups . The reaction conditions often require specific catalysts and controlled environments to ensure high yields and purity of the final product.

Chemical Reactions Analysis

4-fluoro-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane can undergo various chemical reactions, including:

Common reagents used in these reactions include halogenating agents, reducing agents like lithium aluminum hydride, and oxidizing agents such as potassium permanganate. The major products formed depend on the specific reaction pathway chosen.

Scientific Research Applications

4-fluoro-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane has several applications in scientific research:

Mechanism of Action

The mechanism by which 4-fluoro-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane exerts its effects is largely dependent on its interactions with other molecules. The fluorine atom can participate in hydrogen bonding and other non-covalent interactions, while the iodomethyl group can act as a leaving group in substitution reactions. These interactions can influence the compound’s reactivity and its ability to interact with biological targets .

Comparison with Similar Compounds

Similar compounds to 4-fluoro-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane include other bicyclic structures such as:

The uniqueness of this compound lies in its specific functional groups and the resulting chemical properties, which can be tailored for specific applications in research and industry.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-fluoro-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane involves the reaction of 4-fluoro-2-cyclohexenone with iodomethane in the presence of a base to form the intermediate 4-fluoro-1-(iodomethyl)-2-cyclohexenone. This intermediate is then subjected to intramolecular cyclization in the presence of a Lewis acid catalyst to form the final product.", "Starting Materials": ["4-fluoro-2-cyclohexenone", "iodomethane", "base", "Lewis acid catalyst"], "Reaction": ["Step 1: 4-fluoro-2-cyclohexenone is reacted with iodomethane in the presence of a base such as potassium carbonate or sodium hydride to form the intermediate 4-fluoro-1-(iodomethyl)-2-cyclohexenone.", "Step 2: The intermediate is then subjected to intramolecular cyclization in the presence of a Lewis acid catalyst such as aluminum chloride or boron trifluoride to form the final product, 4-fluoro-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane."] }

CAS No.

2648942-09-8

Molecular Formula

C6H8FIO

Molecular Weight

242.03 g/mol

IUPAC Name

4-fluoro-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane

InChI

InChI=1S/C6H8FIO/c7-5-1-6(2-5,3-8)9-4-5/h1-4H2

InChI Key

WTUJDFIGHVZCPD-UHFFFAOYSA-N

Canonical SMILES

C1C2(CC1(OC2)CI)F

Purity

95

Origin of Product

United States

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